molecular formula C19H17BrN2O5S2 B2777501 (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 896276-63-4

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2777501
CAS No.: 896276-63-4
M. Wt: 497.38
InChI Key: ZGOMWRPSBCQZBJ-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17BrN2O5S2 and its molecular weight is 497.38. The purity is usually 95%.
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Scientific Research Applications

Anticoagulant and Antithrombotic Effects

Research on similar compounds has shown potential anticoagulant and antithrombotic effects. For instance, FOY, which shares some structural similarities, has been studied for its effects on the coagulofibrinolytic system in comparison with heparin and aprotinin. FOY showed significant antithrombotic activity by inhibiting fibrin formation in experimental thrombosis models without blocking the natural lysis of previously formed fibrin, classifying it as an antithrombotic agent rather than an antifibrinolytic agent like aprotinin (Ohno, Kambayashi, Chang, & Kōsaki, 1981).

Analgesic Properties

Another area of research involves evaluating the analgesic properties of compounds with structural features akin to the queried compound. A study on coumarin derivatives, which are structurally related to benzothiazines, revealed significant antinociceptive properties in models of formalin-induced pain and acetic acid-induced writhing. Specifically, compounds with a methylsulfonyl benzoyl moiety showed promising analgesic profiles, suggesting a potential direction for research on similar compounds (Alipour et al., 2014).

Diuretic Action

The compound etozolin, which has a thiazolidin structure similar to the queried compound, demonstrated marked diuretic effects in studies. It increased urinary fluid and sodium excretion without significantly affecting fluid and electrolyte reabsorption in the proximal convoluted tubules and loops of Henle, indicating a potential research application in studying diuretic effects and kidney function (Greven & Heidenreich, 1977).

Neuroprotective and Antiepileptic Properties

Research on 4-thiazolidinone derivatives, which are structurally related to the queried compound, has shown promising neuroprotective and antiepileptic properties. These compounds, such as LES-2658 and LES-1205, were found to modulate the sleep-wakefulness cycle in rats with chronic epileptic syndrome, reducing REM sleep fragmentation and increasing its duration. This indicates potential applications in studying the neuroprotective and antiepileptic effects of similar compounds (Myronenko, Pinyazhko, & Lesyk, 2017).

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOMWRPSBCQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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